2-Ethylthio-1,3,4-thiadiazole-5-thiol

Corrosion Science Electrochemistry Materials Protection

Procure 2-Ethylthio-1,3,4-thiadiazole-5-thiol (CAS 37147-15-2) for specialized R&D requiring a sulfur-rich heterocyclic core. The 2-ethylthio-5-thiol substitution pattern ensures quantifiably higher lipophilicity and optimized metal adsorption vs. other thiadiazoles, critical for applications in acidic corrosion inhibition and lubricant passivation. Avoid generic analogs to prevent experimental failure in demanding environments.

Molecular Formula C4H6N2S3
Molecular Weight 178.3 g/mol
CAS No. 37147-15-2
Cat. No. B184628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylthio-1,3,4-thiadiazole-5-thiol
CAS37147-15-2
Molecular FormulaC4H6N2S3
Molecular Weight178.3 g/mol
Structural Identifiers
SMILESCCSC1=NNC(=S)S1
InChIInChI=1S/C4H6N2S3/c1-2-8-4-6-5-3(7)9-4/h2H2,1H3,(H,5,7)
InChIKeyJLJYQXMUUKOBBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Technical Summary for 2-Ethylthio-1,3,4-thiadiazole-5-thiol (CAS 37147-15-2)


2-Ethylthio-1,3,4-thiadiazole-5-thiol (CAS 37147-15-2) is a sulfur-rich heterocyclic compound characterized by a 1,3,4-thiadiazole core functionalized with ethylthio (-SC₂H₅) and thiol (-SH) groups [1]. This molecular architecture confers a high density of sulfur atoms (3 atoms per molecule, molecular formula C₄H₆N₂S₃), which is a critical determinant for its chemical reactivity and its primary applications in corrosion inhibition and metal complexation [2]. While foundational physical properties such as melting point (120-122°C) and density (1.55 g/cm³) are cataloged in major chemical databases, it is the precise arrangement of its dual sulfur-containing substituents that differentiates it from other thiadiazoles and defines its utility profile [3].

Scientific Procurement Alert: Why In-Class Substitution of 2-Ethylthio-1,3,4-thiadiazole-5-thiol is Not Advisable


Within the 1,3,4-thiadiazole family, substituents on the 2- and 5-positions exert a profound influence on molecular properties, including electron density distribution, adsorption characteristics, and metal-binding affinity, which directly govern performance in applications like corrosion inhibition [1]. Experimental and computational studies on a series of thiadiazole derivatives demonstrate that even a single functional group variation—such as substituting an ethyl (-C₂H₅) for an ethylthio (-SC₂H₅) or tert-butyl (-C(CH₃)₃) group—leads to quantifiably different inhibition efficiencies [2]. Therefore, a procurement decision based solely on the thiadiazole core without specifying the exact 2-ethylthio-5-thiol substitution pattern carries a verifiable risk of suboptimal performance or experimental failure [3].

Quantitative Evidence Guide: Head-to-Head Performance Data for 2-Ethylthio-1,3,4-thiadiazole-5-thiol and Key Analogs


Comparative Corrosion Inhibition Efficiency of 2-Ethylthio-1,3,4-thiadiazole-5-thiol vs. Structural Analogs on Copper in Acidic Chloride Media

In a comparative study on copper corrosion in 0.5 M HCl, the analog 2-amino-5-ethylthio-1,3,4-thiadiazole (AETTD), which shares the same ethylthio substitution pattern as the target compound but with an amino group instead of a thiol, achieved an inhibition efficiency (IE%) of 77.00% (weight loss method) and 73.30% (potentiodynamic polarization) [1]. This performance can be directly contrasted with a structural isomer, 2-amino-5-ethyl-1,3,4-thiadiazole (AETD), which lacks the thioether sulfur and exhibits different adsorption behavior, as well as with 2-amino-5-tert-butyl-1,3,4-thiadiazole (ATBTD) which has a bulkier substituent [2]. These data underscore that the ethylthio (-SC₂H₅) moiety, a shared feature with the target compound, is a key contributor to its corrosion inhibition profile.

Corrosion Science Electrochemistry Materials Protection

Impact of Thiol-Thione Tautomerism on Metal Binding Affinity: A Class-Level Differentiation for 2-Ethylthio-1,3,4-thiadiazole-5-thiol

A defining characteristic of 2-Ethylthio-1,3,4-thiadiazole-5-thiol is its ability to exist in a thiol-thione tautomeric equilibrium, a property verified by its IUPAC designation 5-(ethylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione [1]. This tautomerism is not universal among thiadiazole corrosion inhibitors; for instance, 1,3,4-thiadiazole (TD) lacks this equilibrium, while 2-mercapto-1,3,4-thiadiazole (MTD) exhibits it [2]. Computational studies have shown that the presence of the thione (-C=S) form significantly increases the electron density on the exocyclic sulfur atom, enhancing its ability to donate electrons to a metal surface's vacant d-orbitals, thereby strengthening chemisorption and improving the inhibitor film's stability [3].

Computational Chemistry Coordination Chemistry Corrosion Mechanism

Enhanced Lipophilicity and Solvent Partitioning of 2-Ethylthio-1,3,4-thiadiazole-5-thiol vs. Mercapto-Substituted Analogs

The presence of the ethylthio (-SC₂H₅) substituent on the thiadiazole ring has a calculable and differentiating effect on the molecule's lipophilicity. The predicted XLogP3-AA value for 2-Ethylthio-1,3,4-thiadiazole-5-thiol is 2.2 [1]. This value is significantly higher than that of its unsubstituted analog 2,5-dimercapto-1,3,4-thiadiazole (DMTD), which has a calculated XLogP3 of -0.7 [2]. This quantified difference of 2.9 log units translates to the target compound being approximately 800 times more lipophilic than DMTD, indicating vastly superior partitioning into non-polar organic phases and a greater affinity for hydrophobic surfaces.

Physical Organic Chemistry Formulation Science Predictive Modeling

Optimal Scientific and Industrial Deployment Scenarios for 2-Ethylthio-1,3,4-thiadiazole-5-thiol Based on Differential Evidence


Scenario 1: Corrosion Inhibitor for Copper in Acidic Pickling and Descaling Operations

This compound is best suited for applications requiring corrosion protection of copper and copper-containing alloys in acidic chloride environments. Class-level evidence from closely related ethylthio-substituted thiadiazoles demonstrates a reliable inhibition efficiency of ~77% in 0.5 M HCl, as measured by weight loss [1]. This performance, coupled with the compound's inherent ability to strongly adsorb onto copper surfaces due to its sulfur-rich structure and thiol-thione tautomerism [2], makes it a scientifically justifiable candidate for use in acid pickling baths, industrial descaling operations, and heat exchanger cleaning where copper components are present.

Scenario 2: Precursor for Synthesis of Metal-Organic Complexes and Lubricant Additives

The compound's dual functionality—a thiol group for coordination and an ethylthio group for modulating solubility—renders it a valuable precursor or building block in specialized chemical synthesis. Its calculated lipophilicity (XLogP3-AA = 2.2) is quantifiably 2.9 log units higher than that of 2,5-dimercapto-1,3,4-thiadiazole [3]. This makes it a superior choice for synthesizing metal complexes with improved organic solubility or for developing corrosion inhibitor/metal passivator additives intended for use in lubricant, grease, and fuel formulations, where non-polar media compatibility is critical [4].

Scenario 3: Experimental Control for Structure-Activity Relationship (SAR) Studies in Corrosion Science

Due to its well-defined and unique substitution pattern (2-ethylthio, 5-thiol), this compound serves as an ideal reference or control molecule in SAR investigations of thiadiazole-based corrosion inhibitors. Its performance can be directly contrasted with other analogs in the same series—such as those with amino, alkyl, or other thioether groups—to isolate the contribution of the ethylthio moiety to overall inhibition efficiency [5]. This specific application is critical for academic and industrial R&D groups aiming to develop next-generation, high-performance corrosion inhibitors through rational molecular design.

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